molecular formula C18H24N2O B1683556 Vintoperol CAS No. 106498-99-1

Vintoperol

Cat. No. B1683556
Key on ui cas rn: 106498-99-1
M. Wt: 284.4 g/mol
InChI Key: BKRBRZLECKMEBD-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036841

Procedure details

1.50 g. (4.6 mmoles) of 1-acetoxymethyl-1-ethyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine are dissolved in 15 ml. of methanol, and a solution of 0.40 g. (10 mmoles) of sodium hydroxide in 4 ml. of distilled water is added. The mixture is refluxed for 45 minutes, then diluted with 30 ml. of distilled water. The separated crystals are filtered off and washed with distilled water. 1.05 g. of the title compound are obtained; m.p.; 230°-233° C.
Name
1-acetoxymethyl-1-ethyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine
Quantity
4.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1([CH2:23][CH3:24])[CH:15]2[N:10]([CH2:11][CH2:12][C:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[NH:16][C:14]=32)[CH2:9][CH2:8][CH2:7]1)(=O)C.CO.[OH-].[Na+]>O>[OH:4][CH2:5][C:6]1([CH2:23][CH3:24])[CH:15]2[N:10]([CH2:11][CH2:12][C:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[NH:16][C:14]=32)[CH2:9][CH2:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
1-acetoxymethyl-1-ethyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine
Quantity
4.6 mmol
Type
reactant
Smiles
C(C)(=O)OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
diluted with 30 ml
FILTRATION
Type
FILTRATION
Details
The separated crystals are filtered off
WASH
Type
WASH
Details
washed with distilled water

Outcomes

Product
Name
Type
product
Smiles
OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04036841

Procedure details

1.50 g. (4.6 mmoles) of 1-acetoxymethyl-1-ethyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine are dissolved in 15 ml. of methanol, and a solution of 0.40 g. (10 mmoles) of sodium hydroxide in 4 ml. of distilled water is added. The mixture is refluxed for 45 minutes, then diluted with 30 ml. of distilled water. The separated crystals are filtered off and washed with distilled water. 1.05 g. of the title compound are obtained; m.p.; 230°-233° C.
Name
1-acetoxymethyl-1-ethyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine
Quantity
4.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1([CH2:23][CH3:24])[CH:15]2[N:10]([CH2:11][CH2:12][C:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[NH:16][C:14]=32)[CH2:9][CH2:8][CH2:7]1)(=O)C.CO.[OH-].[Na+]>O>[OH:4][CH2:5][C:6]1([CH2:23][CH3:24])[CH:15]2[N:10]([CH2:11][CH2:12][C:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[NH:16][C:14]=32)[CH2:9][CH2:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
1-acetoxymethyl-1-ethyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine
Quantity
4.6 mmol
Type
reactant
Smiles
C(C)(=O)OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
diluted with 30 ml
FILTRATION
Type
FILTRATION
Details
The separated crystals are filtered off
WASH
Type
WASH
Details
washed with distilled water

Outcomes

Product
Name
Type
product
Smiles
OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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